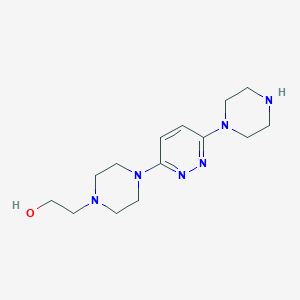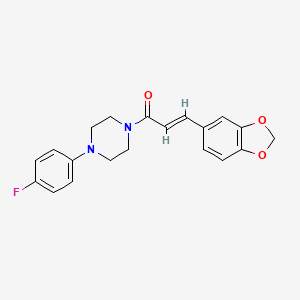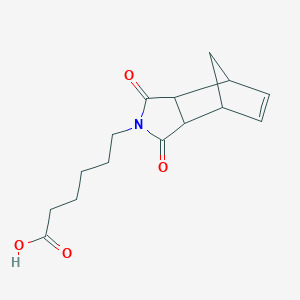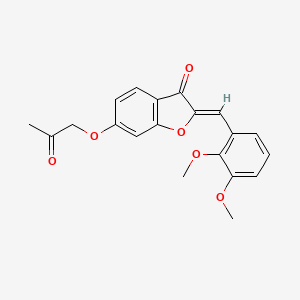
(Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as DBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. DBO has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Wirkmechanismus
The exact mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is not fully understood. However, it has been suggested that (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exerts its antitumor activity through the inhibition of cell proliferation and induction of apoptosis, or programmed cell death. (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has also been found to possess antioxidant properties, which may help protect against oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one in lab experiments is its broad range of biological activities, which make it a versatile compound for studying various processes in the body. However, one limitation of using (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. One area of interest is the development of (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one and its potential applications in the treatment of various diseases. Finally, research on the safety and toxicity of (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is also needed to determine its potential as a therapeutic agent.
Synthesemethoden
(Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can be synthesized through a multistep process involving the condensation of 2,3-dimethoxybenzaldehyde and 2-oxopropyl acetate in the presence of a base, followed by cyclization with salicylaldehyde. The final product is obtained through recrystallization and purification.
Eigenschaften
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-14-7-8-15-17(10-14)26-18(19(15)22)9-13-5-4-6-16(23-2)20(13)24-3/h4-10H,11H2,1-3H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVPIBWEVSETIV-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



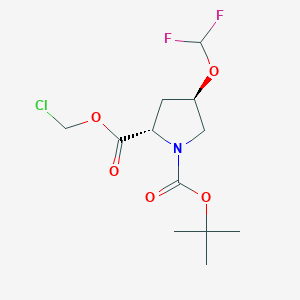
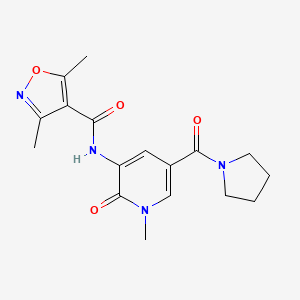
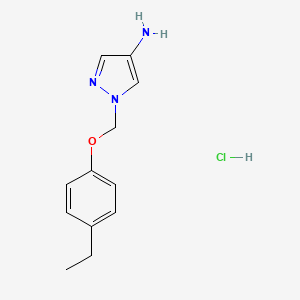
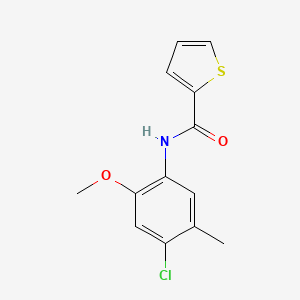
![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide](/img/structure/B2561945.png)
